Tamoxifen N-oxide 1,2-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamoxifen N-oxide 1,2-epoxide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is of interest due to its unique chemical structure and potential biological activities, which may offer insights into new therapeutic applications and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen N-oxide 1,2-epoxide typically involves the oxidation of tamoxifen to form tamoxifen N-oxide, followed by epoxidation. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The subsequent epoxidation can be carried out using reagents like peracids or other epoxidizing agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and epoxidation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Tamoxifen N-oxide 1,2-epoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Tamoxifen N-oxide 1,2-epoxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and epoxidation reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment and prevention, particularly in hormone receptor-positive breast cancer
Mechanism of Action
The mechanism of action of Tamoxifen N-oxide 1,2-epoxide involves its interaction with estrogen receptors, similar to tamoxifen. It competes with estrogen for binding to the estrogen receptor, thereby inhibiting estrogen-mediated cellular proliferation. Additionally, the epoxide group may interact with DNA and other cellular targets, leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxy-tamoxifen: A potent metabolite of tamoxifen with higher affinity for estrogen receptors.
Norendoxifen: Another tamoxifen metabolite with selective aromatase inhibitory activity.
Uniqueness
Tamoxifen N-oxide 1,2-epoxide is unique due to its dual functional groups (N-oxide and epoxide), which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for studying the interplay between chemical structure and biological function, as well as for developing new therapeutic agents.
Properties
CAS No. |
102203-05-4 |
---|---|
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C26H29NO3/c1-4-25(21-11-7-5-8-12-21)26(30-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1 |
InChI Key |
LRJFFJACCRRFMU-FTJBHMTQSA-N |
Isomeric SMILES |
CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.